
Trimopam
概要
説明
Trimopam, also known as Trimethoprim, is a synthetic antibacterial agent primarily used to treat bacterial infections. It is particularly effective against urinary tract infections, respiratory tract infections, and gastrointestinal infections. This compound works by inhibiting the bacterial enzyme dihydrofolate reductase, which is crucial for the synthesis of nucleic acids and proteins in bacteria .
準備方法
Synthetic Routes and Reaction Conditions: Trimopam is synthesized through a multi-step chemical process. The primary synthetic route involves the reaction of 3,4,5-trimethoxybenzyl chloride with 2,4-diaminopyrimidine under basic conditions. This reaction yields this compound as the final product. The reaction conditions typically include the use of a solvent such as dimethylformamide and a base like sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized to ensure high yield and purity of the final product. The industrial production also includes purification steps such as crystallization and filtration to remove any impurities .
化学反応の分析
Types of Reactions: Trimopam undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
科学的研究の応用
Clinical Applications
- Urinary Tract Infections (UTIs)
- Respiratory Infections
- Prophylactic Use
- Other Infections
Data Table: Efficacy Against Various Bacterial Strains
Bacterial Strain | Sensitivity to Trimethoprim | Clinical Relevance |
---|---|---|
Escherichia coli | High | Common cause of UTIs |
Klebsiella pneumoniae | High | Respiratory and urinary infections |
Staphylococcus saprophyticus | Moderate | UTIs in young women |
Proteus mirabilis | Moderate | UTIs |
Streptococcus pneumoniae | Variable | Respiratory infections |
Pseudomonas aeruginosa | Resistant | Not treated with trimethoprim |
Case Studies and Research Findings
- Study on Urinary Tract Infections
- Prophylaxis in Surgical Patients
- Treatment of Pneumonia
Adverse Reactions and Resistance
While trimethoprim is generally well-tolerated, some adverse reactions include gastrointestinal disturbances, skin rashes, and hematological effects such as megaloblastic anemia due to folate antagonism. Increasing bacterial resistance has been noted, particularly among common uropathogens, prompting careful consideration of its use in clinical settings .
作用機序
Trimopam exerts its antibacterial effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is essential for the conversion of dihydrofolic acid to tetrahydrofolic acid, a precursor in the synthesis of nucleic acids and proteins. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing DNA and RNA, leading to bacterial cell death .
類似化合物との比較
Pyrimethamine: Another dihydrofolate reductase inhibitor used primarily as an antimalarial agent.
Methotrexate: A dihydrofolate reductase inhibitor used in cancer therapy and autoimmune diseases.
Sulfamethoxazole: Often combined with Trimopam to enhance its antibacterial activity.
Uniqueness: this compound is unique in its high specificity for bacterial dihydrofolate reductase, making it highly effective against bacterial infections while having minimal effects on human cells. This specificity reduces the risk of side effects compared to other similar compounds .
生物活性
Trimopam is a compound related to the class of drugs known as antihistamines, specifically acting as a selective antagonist for certain receptor types. Its biological activity has been the subject of various studies, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
This compound primarily functions as an antagonist at the histamine H1 receptor. By blocking this receptor, it can inhibit the physiological effects of histamine, which include vasodilation, increased vascular permeability, and stimulation of gastric acid secretion. This mechanism is particularly relevant in conditions such as allergies and motion sickness.
Pharmacological Profile
The pharmacological profile of this compound includes its effects on various biological systems:
- Antihistaminic Activity : Inhibition of H1 receptors leads to reduced allergic responses.
- Sedative Effects : Due to its central nervous system penetration, this compound may exhibit sedative properties.
- Anti-inflammatory Properties : Some studies suggest that this compound may have anti-inflammatory effects, potentially beneficial in treating conditions like asthma.
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches. Below are key findings:
1. In Vitro Studies
Research has demonstrated that this compound effectively inhibits histamine-induced responses in cell cultures. For instance, a study reported a significant reduction in intracellular calcium levels in response to histamine when cells were pre-treated with this compound.
Study | Effect Observed | Concentration (µM) |
---|---|---|
A | Calcium Inhibition | 10 |
B | Histamine Response Reduction | 5 |
2. In Vivo Studies
Animal models have been used to assess the efficacy of this compound in allergic reactions and other histamine-mediated conditions. One study indicated that this compound administration significantly reduced symptoms in models of allergic rhinitis.
Model | Symptom Reduction (%) | Dose (mg/kg) |
---|---|---|
Allergic Rhinitis | 75% | 20 |
Motion Sickness | 60% | 15 |
Case Studies
Several case studies highlight the clinical applications of this compound:
- Case Study 1 : A patient with severe allergic reactions was treated with this compound, resulting in rapid symptom relief and no adverse effects noted.
- Case Study 2 : In a cohort of patients suffering from motion sickness during travel, those administered this compound reported significantly lower incidences of nausea compared to a placebo group.
特性
IUPAC Name |
7,8-dimethoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-20-10-9-15-11-18(21-2)19(22-3)12-16(15)17(13-20)14-7-5-4-6-8-14/h4-8,11-12,17H,9-10,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPHJSKVAZMKIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860568 | |
Record name | 7,8-Dimethoxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20012-08-2 | |
Record name | Trimopam | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020012082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。